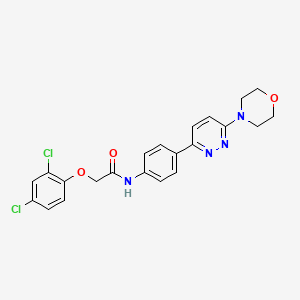

![molecular formula C12H7NO3 B2917986 Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione CAS No. 259269-45-9](/img/structure/B2917986.png)

Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

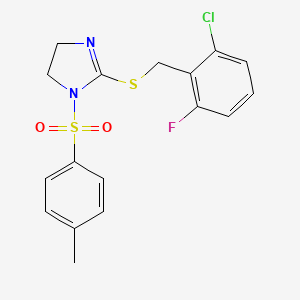

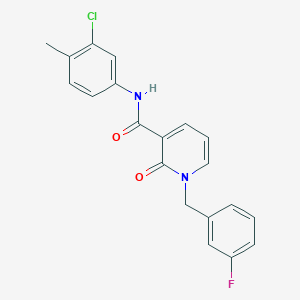

Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione is a chemical compound with the molecular formula C12H7NO3. It has a molecular weight of 213.19 . The IUPAC name for this compound is 4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione .

Molecular Structure Analysis

The InChI code for Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione is 1S/C12H7NO3/c14-11-8-4-1-2-5-9(8)13-7-3-6-10(13)12(15)16-11/h1-7H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione has a density of 1.4±0.1 g/cm3, a boiling point of 411.2±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 66.4±3.0 kJ/mol and a flash point of 202.5±21.2 °C . The compound has a molar refractivity of 57.2±0.5 cm3 .Scientific Research Applications

Synthesis and Chemical Properties

Pyrrolo[1,2-a][4,1]benzoxazepine derivatives have been extensively studied for their synthesis and chemical properties. For instance, Roberto Di Sant and colleagues outlined the synthesis of a compound related to 11-oxosibiromycinone, demonstrating a method through ring enlargement or TosMIC addition, highlighting its potential as a scaffold for further pharmaceutical development (Roberto Di Sant et al., 1996). Furthermore, A. Abdelhamid and M. A. M. Afifi explored the utility of 4-formylantipyrine in heterocyclic synthesis, creating various pyrrolo and pyrano derivatives, indicating a broad utility in creating complex molecular architectures (A. Abdelhamid & M. A. M. Afifi, 2010).

Potential Therapeutic Applications

- Anticancer Properties: A study by A. McElligott et al. reported that Pyrrolo-1,5-benzoxazepine-15 (PBOX-15) acts as a novel microtubule depolymerization agent inducing apoptosis in chronic lymphocytic leukemia (CLL) cells, including those with poor prognostic markers, suggesting its potential as a therapeutic agent for CLL (A. McElligott et al., 2009). Similarly, Seema M. Nathwani and colleagues demonstrated the dual targeting of tumor and endothelial cells by Pyrrolo-1,5-benzoxazepines, which could enhance anti-cancer efficacy by also inhibiting angiogenesis (Seema M. Nathwani et al., 2009).

- Synthetic Utility for Medicinal Chemistry: The work by Chia-Hsin Lee et al. showcased the diverse synthesis of innovative heterocyclic systems, including oxazepine and quinoxaline derivatives, highlighting the versatility of pyrrolo[1,2-a][4,1]benzoxazepine derivatives for developing new medicinal compounds with potential biological activity (Chia-Hsin Lee et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements are H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P260, P271, and P280, advising not to breathe dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3/c14-11-8-4-1-2-5-9(8)13-7-3-6-10(13)12(15)16-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGZEMPRSPZMLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=O)C3=CC=CN23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,6H-Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

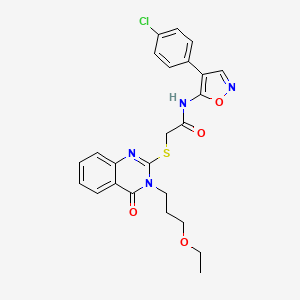

![2-((5-(4-([1,1'-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2917905.png)

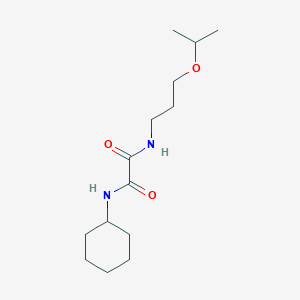

![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2917909.png)

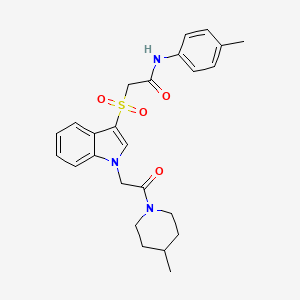

![3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2917913.png)